molecular formula C21H27NO2S B1668313 Carbamic acid, ((p-tert-butylphenyl)thio)methyl-, m-isopropylphenyl ester CAS No. 50539-96-3

Carbamic acid, ((p-tert-butylphenyl)thio)methyl-, m-isopropylphenyl ester

Cat. No. B1668313
CAS RN: 50539-96-3
M. Wt: 357.5 g/mol
InChI Key: IKHXXZSISPDUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, ((p-tert-butylphenyl)thio)methyl-, m-isopropylphenyl ester is a bioactive chemical.

Scientific Research Applications

1. Synthesis and Polymerization

Carbamic acid derivatives, including those similar to the specified compound, are integral in synthesizing various chemicals. For instance, the study by Sanda, Kamatani, and Endo (2001) explores the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates, highlighting the versatility of carbamic acid esters in polymer science (Sanda, Kamatani & Endo, 2001).

2. Enantioselective Synthesis

The compound's derivatives play a crucial role in enantioselective synthesis, as demonstrated by the research of Goss, Dai, Lou, and Schaus (2009) in the preparation of dihydropyrimidones. This research underscores the compound's utility in creating chiral compounds with specific stereochemical configurations (Goss, Dai, Lou & Schaus, 2009).

3. Insecticide Resistance Studies

In the field of entomology, derivatives of carbamic acid, such as those structurally similar to the compound , have been studied for their role in insecticide resistance. Georghiou and Garber (1965) researched the inheritance of carbamate-resistance in houseflies, highlighting the biological implications and interactions of these compounds (Georghiou & Garber, 1965).

4. Environmental Chemistry

The compound's derivatives are significant in environmental chemistry, particularly in studies related to plasticizers and flame retardants. Phillips et al. (2020) investigated the in vitro metabolism of isopropylated and tert-butylated triarylphosphate esters, compounds structurally akin to the specified compound, revealing insights into their biological fate and potential environmental impacts (Phillips et al., 2020).

properties

CAS RN

50539-96-3

Product Name

Carbamic acid, ((p-tert-butylphenyl)thio)methyl-, m-isopropylphenyl ester

Molecular Formula

C21H27NO2S

Molecular Weight

357.5 g/mol

IUPAC Name

(3-propan-2-ylphenyl) N-(4-tert-butylphenyl)sulfanyl-N-methylcarbamate

InChI

InChI=1S/C21H27NO2S/c1-15(2)16-8-7-9-18(14-16)24-20(23)22(6)25-19-12-10-17(11-13-19)21(3,4)5/h7-15H,1-6H3

InChI Key

IKHXXZSISPDUHH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=CC=C1)OC(=O)N(C)SC2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC(=O)N(C)SC2=CC=C(C=C2)C(C)(C)C

Appearance

Solid powder

Other CAS RN

50539-96-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carbamic acid, ((p-tert-butylphenyl)thio)methyl-, m-isopropylphenyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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